P-glycoprotein Substrate Avoidance: Taltobulin Retains Full Potency in MDR Tumor Models Unlike Paclitaxel and Vincristine
Taltobulin (synthesized from intermediate-12) exhibits substantially reduced interaction with the P-glycoprotein (P-gp) efflux pump compared to standard antimicrotubule agents. In a panel of 18 human tumor cell lines, Taltobulin demonstrated a mean IC50 of 2.5 ± 2.1 nM (median 1.7 nM) [1]. Critically, in xenograft models using HCT-15 and DLD-1 colon tumors that overexpress P-gp, Taltobulin (1.6 mg/kg i.v.) significantly inhibited tumor growth, whereas paclitaxel and vincristine were ineffective due to inherent or acquired P-gp-mediated resistance [1]. This differentiation stems directly from the A-segment phenyl group installed via intermediate-12, which is absent in natural hemiasterlin and other peptidic antimitotics [2].
| Evidence Dimension | Antitumor efficacy in P-glycoprotein-overexpressing xenograft models |
|---|---|
| Target Compound Data | Taltobulin (HTI-286): Significant tumor growth inhibition at 1.6 mg/kg i.v. in HCT-15 and DLD-1 models |
| Comparator Or Baseline | Paclitaxel and Vincristine: Ineffective in same P-gp-overexpressing models |
| Quantified Difference | Qualitative difference in efficacy (active vs. ineffective) attributed to P-gp substrate avoidance |
| Conditions | Athymic nu/nu female mice implanted with human tumor xenografts (HCT-15, DLD-1, KB-8-5, MX-1W) |
Why This Matters
Procurement of intermediate-12 directly enables the synthesis of an ADC payload that retains full cytotoxic activity in the clinical setting of multidrug-resistant tumors, a critical advantage over older-generation tubulin inhibitors.
- [1] Loganzo F, Discafani CM, Annable T, et al. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. Cancer Res. 2003;63(8):1838-1845. View Source
- [2] Zask A, Kaplan J, Musto S, et al. Hybrids of the hemiasterlin analogue taltobulin and the dolastatins are potent antimicrotubule agents. J Am Chem Soc. 2005;127(50):17667-17671. View Source
